5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound characterized by its pyrazole ring structure, which is fused with an amino group and a carboxylic acid group. Its molecular formula is and it has a molecular weight of approximately 203.20 g/mol. The compound features a phenyl group that is twisted relative to the plane formed by the pyrazole ring and the functional groups, with an angle of approximately 48.13 degrees between them. This structural arrangement is stabilized by intramolecular hydrogen bonding, which contributes to its unique properties and potential biological activities .
The chemical behavior of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid can be attributed to its functional groups. It can participate in various reactions typical for carboxylic acids, such as:
The compound's reactivity is influenced by the electron-withdrawing nature of the carboxyl group and the electron-donating nature of the amino group, which can facilitate various substitution reactions on the aromatic ring .
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a range of biological activities due to its pyrazole structure. Compounds in this class are known for their:
Several methods exist for synthesizing 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, including:
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid finds applications in various fields:
Studies on the interactions of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid with biological targets have shown promising results. It has been investigated for binding with various enzymes and receptors, which may elucidate its mechanism of action in biological systems. Interaction studies often employ techniques such as:
These studies contribute to understanding how modifications to the compound's structure can enhance or alter its biological activity .
Several compounds share structural similarities with 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-1H-pyrazole | Contains an amino group at position 3 | Exhibits different biological activities |
| 4-Aminoantipyrine | Pyrazolone structure | Known for analgesic properties |
| 5-Methylpyrazole | Methyl substitution on pyrazole ring | Potentially lower reactivity |
| 4-Hydroxycoumarin | Coumarin structure | Notable for anticoagulant activity |
These compounds differ primarily in their substituents on the pyrazole ring, which influence their chemical reactivity and biological activities. The unique arrangement of functional groups in 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid contributes significantly to its distinctive properties compared to these similar compounds .
Irritant